BMH-9 - 457937-39-2

BMH-9

Catalog Number: EVT-262874
CAS Number: 457937-39-2
Molecular Formula: C19H27N3O2
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMH-9 is an inhibitor of RNA polymerase I. It acts by causing nucleolar stress and showing potent anticancer activity across many tumor types.
Source and Classification

BMH-9 is classified as a quinoline derivative and is synthesized through multi-step organic reactions. It serves as a building block for more complex organic molecules, making it valuable in both academic and industrial chemistry settings. Its specific applications are found mainly in cancer research, where it acts as an inhibitor of transcription processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of BMH-9 involves several steps:

  1. Starting Materials: The primary starting materials include 6,8-dimethylquinoline-3-carboxylic acid and ethyl chloroformate.
  2. Ester Formation: The reaction between the carboxylic acid and ethyl chloroformate results in the formation of an ester.
  3. Amine Reaction: This ester is then reacted with 3-(dimethylamino)propylamine under controlled conditions to yield BMH-9.
  4. Reaction Conditions: Typical solvents used include dichloromethane, with triethylamine often acting as a catalyst to facilitate the reaction.

In industrial settings, larger-scale production may utilize continuous flow reactors to enhance efficiency and yield, alongside purification techniques like recrystallization and chromatography to ensure product purity.

Molecular Structure Analysis

Structure and Data

BMH-9 has a complex molecular structure characterized by:

  • Core Structure: A quinoline scaffold with two methyl groups at positions 6 and 8.
  • Functional Groups: An ethyl ester moiety and a dimethylamino group that contribute to its reactivity and biological activity.

The molecular formula for BMH-9 is C₁₄H₁₈N₂O₂, with a molecular weight of approximately 250.31 g/mol. This structure allows for specific interactions with biological targets, particularly RNA polymerase I .

Chemical Reactions Analysis

Reactions and Technical Details

BMH-9 undergoes several significant chemical reactions:

  1. Oxidation:
    • Reagents: Potassium permanganate or hydrogen peroxide can be used.
    • Products: This leads to the formation of various quinoline derivatives with modified functional groups.
  2. Reduction:
    • Reagents: Lithium aluminum hydride serves as a reducing agent.
    • Products: Ester groups can be converted into alcohols through this reduction process.
  3. Substitution Reactions:
    • BMH-9 can also engage in substitution reactions using alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide.

These reactions highlight the versatility of BMH-9 in synthetic organic chemistry, allowing it to serve as a precursor for various derivatives.

Mechanism of Action

Process and Data

The mechanism by which BMH-9 exerts its effects involves:

  1. Target Interaction: BMH-9 specifically inhibits RNA polymerase I, disrupting its normal function in synthesizing ribosomal RNA.
  2. Induction of Nucleolar Stress: This inhibition leads to increased nucleolar stress, which is detrimental to cell viability.
  3. Cell Death Induction: The ultimate result of this mechanism is the induction of apoptosis in cancer cells, making BMH-9 a candidate for further development as an anticancer agent .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Soluble in organic solvents such as dichloromethane but less soluble in water.

Chemical Properties

  • Stability: BMH-9 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of quinoline derivatives, including electrophilic substitution due to the electron-rich nature of the aromatic system.

Relevant data indicates that BMH-9 has considerable potential for modification through chemical reactions, enhancing its utility in synthetic applications .

Applications

Scientific Uses

BMH-9 has several notable applications in scientific research:

  1. Cancer Research: Due to its ability to inhibit RNA polymerase I, it is studied extensively for its potential use as an anticancer therapeutic agent.
  2. Synthetic Chemistry: Acts as a versatile building block for synthesizing more complex organic molecules.
  3. Biological Studies: Used in studies investigating ribosomal RNA synthesis and transcriptional regulation mechanisms.

The unique properties of BMH-9 make it a valuable compound in both academic research and potential therapeutic applications .

Mechanisms of RNA Polymerase I Inhibition by BMH-9

Transcriptional Suppression of Ribosomal DNA (rDNA)

Ribosomal DNA transcription requires the coordinated assembly of multi-protein complexes at gene promoters within the nucleolus. BMH-9 disrupts this process through two interconnected mechanisms targeting the Pol I enzyme itself and its assembly machinery.

Proteasome-Dependent Degradation of RPA194 Subunit

The catalytic core of Pol I is anchored by the RPA194 subunit, essential for enzymatic activity and complex integrity. BMH-9 triggers the rapid, selective destabilization of RPA194 via ubiquitin-proteasome system (UPS) activation. Experimental evidence demonstrates:

  • Dose-dependent degradation: Treatment with BMH-9 induces a significant reduction in RPA194 protein levels within hours, observable via immunoblotting [1] [3].
  • Proteasome mediation: Co-treatment with proteasome inhibitors (e.g., MG132) completely abrogates BMH-9-induced RPA194 loss, confirming UPS dependence [1].
  • Chemical specificity: Structural analogs of BMH-9 (e.g., BMH-9A1, BMH-9A2) show markedly reduced or absent RPA194 degradation activity, highlighting the precise structural requirements for this effect [1] [3].

This degradation represents a terminal mechanism for Pol I inactivation, irreversibly removing its catalytic heart. Unlike inhibitors causing transient stalling, BMH-9 ensures sustained transcriptional blockade by eliminating the core enzymatic machinery.

Table 1: BMH Compounds and Key Activities Related to Pol I Inhibition

CompoundRPA194 Degradation45S rRNA InhibitionNucleolar SegregationNCI60 Potency
BMH-9YesYesYesHigh
BMH-21YesYesYesHigh
BMH-22YesYesYesHigh
BMH-23YesYesYesHigh
BMH-9_A1No*MinimalMinimalLow
BMH-9_A2No*MinimalMinimalLow

Data derived from characterization studies [1] [3]. *Weak or negligible activity observed.

Disruption of Pre-initiation Complex Assembly at rDNA Promoters

Effective transcription initiation requires the formation of a stable Pre-Initiation Complex (PIC) at rDNA promoters, involving assembly of the Upstream Binding Factor (UBF), the Selectivity Factor 1 (SL1/TIF-IB) complex, and RRN3 (TAF1B). BMH-9 disrupts this assembly process:

  • UBF dissociation: Immunofluorescence and chromatin immunoprecipitation (ChIP) analyses reveal impaired UBF binding to rDNA promoter sequences following BMH-9 exposure. UBF is critical for bending rDNA and facilitating SL1 recruitment [1] [5].
  • SL1 dysfunction: BMH-9 indirectly compromises SL1 function. While direct binding disruption data is less extensive than for UBF, the compound's induction of nucleolar stress and RPA194 degradation creates an environment incompatible with stable SL1-Pol I interaction [1] [10]. The PIC requires the cooperative binding of UBF, SL1, and Pol I-RRN3; degradation of RPA194 inherently destabilizes any forming complex.
  • Aborted initiation: Metabolic labeling with nucleotide analogs (e.g., 5-FUrd) demonstrates a rapid shutdown of nascent rRNA chain initiation upon BMH-9 treatment, consistent with PIC disruption preventing productive transcription start [1].

This mechanism synergizes with RPA194 degradation. PIC disruption halts new initiation events, while proteasomal destruction of RPA194 eliminates the enzyme capable of elongating existing transcripts.

Nucleolar Stress Induction and Ribosomal Biogenesis Dysregulation

The nucleolus, a membrane-less organelle structured around active rDNA clusters, undergoes dramatic structural and functional reorganization—nucleolar stress—upon Pol I inhibition. BMH-9 is a potent inducer of this phenotype, characterized by compartment disassembly and functional paralysis of ribosome production.

Segregation of Nucleolar Marker Proteins

Nucleolar integrity relies on the precise spatial organization of subcompartments: the Fibrillar Center (FC), Dense Fibrillar Component (DFC), and Granular Component (GC). BMH-9 causes their rapid disintegration, termed nucleolar segregation:

  • Protein redistribution: Key marker proteins undergo dramatic relocalization:
  • FC/DFC proteins: UBF and Fibrillarin (FBL) translocate from the FC/DFC interface to form characteristic nucleolar caps at the nucleolar periphery [1] [10].
  • GC proteins: Nucleophosmin (NPM/B23) and Nucleolin (NCL) disperse from the GC into the nucleoplasm [1] [2].
  • Morphological hallmark: This protein redistribution manifests microscopically as the dissolution of compact nucleoli into segregated, phase-separated structures (caps and dispersed granules), a hallmark response to Pol I stress [1] [10].
  • Ex vivo relevance: BMH-9-induced nucleolar segregation has been confirmed in complex human tissue models, specifically in ex vivo-cultured human prostate tissues, demonstrating its bioactivity beyond simple cell lines [1] [3].
  • p53-Independence: Crucially, this segregation occurs independently of p53 status, as demonstrated in p53-null cell lines (e.g., SaOS-2 osteosarcoma), confirming BMH-9 acts upstream of p53 activation by directly targeting Pol I machinery [1] [3].

Table 2: BMH-9-Induced Reorganization of Nucleolar Marker Proteins

Nucleolar SubcompartmentMarker ProteinLocalization in Untreated CellsLocalization after BMH-9 TreatmentFunctional Consequence
Fibrillar Center (FC)UBFFC, associated with rDNANucleolar caps (periphery)PIC assembly blocked
Dense Fibrillar Component (DFC)Fibrillarin (FBL)DFC, site of early rRNA processingNucleolar caps (periphery)rRNA modification halted
Granular Component (GC)Nucleophosmin (NPM)GC, site of late assemblyDispersed nucleoplasmRibosomal subunit assembly disrupted
Granular Component (GC)Nucleolin (NCL)GCDispersed nucleoplasmRibosomal assembly & transport impaired

Inhibition of 45S rRNA Precursor Synthesis

The primary output of Pol I transcription is the 47S/45S rRNA precursor (human/mouse nomenclature), processed into mature 18S, 5.8S, and 28S rRNAs. BMH-9 potently blocks its synthesis:

  • Nascent rRNA suppression: Direct metabolic labeling using radioactive uridine ([³H]-uridine) or its analogs (EU, FUrd) shows a rapid, dose-dependent inhibition of nascent rRNA synthesis within the nucleolus following BMH-9 treatment [1] [3].
  • Precursor depletion: Quantitative analysis (Northern blotting, qRT-PCR) of the 45S pre-rRNA transcript reveals significant reductions in its steady-state levels, confirming that transcriptional inhibition, not just processing defects, is the primary cause [1].
  • Functional consequence: As the 45S pre-rRNA is the obligate precursor for all major rRNAs except 5S, its inhibition represents a bottleneck in ribosomal biogenesis. This halts the production of functional ribosomal subunits, directly linking BMH-9's Pol I inhibition to suppressed ribosome production and impaired cellular translational capacity [1] [4] [10].
  • Broader impact on rDNA stability: Chronic Pol I inhibition can also trigger rDNA repeat instability, a feature of cancer cells, although the acute effects of BMH-9 center on transcription blockade [5] [10].

BMH-9 exemplifies a class of chemically distinct Pol I inhibitors whose primary mechanism hinges on the destruction of the RPA194 catalytic subunit and the consequent dismantling of the nucleolar transcription factory. Its ability to induce profound nucleolar stress and block rRNA synthesis independent of p53 underscores its potential as a targeted anticancer strategy aimed at crippling a fundamental anabolic process hyperactive in malignancies.

Properties

CAS Number

457937-39-2

Product Name

BMH-9

IUPAC Name

ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H27N3O2/c1-6-24-19(23)16-12-21-17-14(3)10-13(2)11-15(17)18(16)20-8-7-9-22(4)5/h10-12H,6-9H2,1-5H3,(H,20,21)

InChI Key

DRDAFDJAYXZMJW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCCCN(C)C

Solubility

Soluble in DMSO

Synonyms

BMH-9; BMH 9; BMH9;

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.